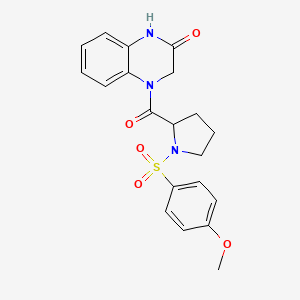

4-(1-((4-methoxyphenyl)sulfonyl)pyrrolidine-2-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one

Description

Properties

IUPAC Name |

4-[1-(4-methoxyphenyl)sulfonylpyrrolidine-2-carbonyl]-1,3-dihydroquinoxalin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O5S/c1-28-14-8-10-15(11-9-14)29(26,27)23-12-4-7-18(23)20(25)22-13-19(24)21-16-5-2-3-6-17(16)22/h2-3,5-6,8-11,18H,4,7,12-13H2,1H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KITZJRRKLGULTO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)N3CC(=O)NC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-((4-methoxyphenyl)sulfonyl)pyrrolidine-2-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the pyrrolidine ring: This can be achieved through cyclization reactions involving appropriate starting materials.

Introduction of the sulfonyl group: This step often involves sulfonylation reactions using sulfonyl chlorides and suitable bases.

Attachment of the quinoxaline moiety: This can be done through condensation reactions with appropriate quinoxaline precursors.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic routes to improve yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyphenyl or pyrrolidine moieties.

Reduction: Reduction reactions can be used to modify the quinoxaline ring or other functional groups.

Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce or modify substituents on the aromatic rings.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoxaline N-oxides, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

Catalysis: Quinoxaline derivatives are often studied as catalysts in organic reactions.

Material Science: These compounds can be used in the development of new materials with specific electronic or optical properties.

Biology and Medicine

Antimicrobial Agents: Quinoxaline derivatives have shown potential as antimicrobial agents against various pathogens.

Anticancer Agents: Some derivatives are being investigated for their anticancer properties due to their ability to inhibit specific enzymes or pathways involved in cancer cell proliferation.

Industry

Pharmaceuticals: The compound can be a precursor or intermediate in the synthesis of pharmaceutical drugs.

Agriculture: Potential use as agrochemicals for pest control.

Mechanism of Action

The mechanism of action of 4-(1-((4-methoxyphenyl)sulfonyl)pyrrolidine-2-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one would depend on its specific biological target. Generally, quinoxaline derivatives can interact with enzymes, receptors, or DNA, leading to inhibition or modulation of biological pathways. For example, they might inhibit enzymes by binding to the active site or interfere with DNA replication by intercalating into the DNA structure.

Comparison with Similar Compounds

Discussion of Structural and Functional Implications

In contrast, Y81’s pyridinyl carbonyl group introduces aromaticity, which may improve binding to hydrophobic pockets in proteins .

Synthetic Accessibility: The target compound’s synthesis likely requires multi-step functionalization of pyrrolidine and dihydroquinoxalinone, similar to methods in and . However, the absence of yield data complicates direct comparison.

Stereochemical Considerations :

- Compounds like 4da and 4cc were synthesized enantioselectively (R-configuration), suggesting that the target compound’s pyrrolidine stereochemistry could influence bioactivity .

Biological Activity

The compound 4-(1-((4-methoxyphenyl)sulfonyl)pyrrolidine-2-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one (CAS No. 1105056-58-3) has garnered attention in recent years for its diverse biological activities. This article provides a detailed examination of its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 415.5 g/mol . The structure features a pyrrolidine ring linked to a quinoxaline moiety, which is known for its biological significance.

1. Antimicrobial Activity

Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives containing the sulfonyl group have shown efficacy against various bacterial strains, including Salmonella typhi and Bacillus subtilis . In vitro studies have demonstrated that this compound may possess moderate to strong antibacterial activity.

2. Enzyme Inhibition

The compound has been evaluated for its potential as an inhibitor of key enzymes involved in various physiological processes. Notably, it has shown promise as an acetylcholinesterase (AChE) inhibitor, which is crucial in the treatment of neurodegenerative diseases such as Alzheimer's disease. The inhibition of urease has also been reported, suggesting potential applications in treating infections caused by urease-producing bacteria .

The biological activity of 4-(1-((4-methoxyphenyl)sulfonyl)pyrrolidine-2-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one can be attributed to its ability to interact with specific biological targets:

- Binding Affinity : Docking studies have indicated that the compound binds effectively to target proteins, influencing their activity .

- Molecular Interactions : The sulfonyl group enhances the compound's interaction with amino acids in target enzymes, leading to increased inhibitory effects .

Case Studies and Research Findings

Several studies have documented the biological effects of related compounds, providing insights into the potential therapeutic applications of this specific derivative:

| Study | Findings |

|---|---|

| Kumar et al. (2009) | Reported anticancer activity in similar quinoxaline derivatives. |

| Tan et al. (2006) | Identified antihepatitis properties in related compounds. |

| Zhang et al. (2014) | Demonstrated antitumor effects associated with quinoxaline structures. |

These findings suggest that the compound may also exhibit similar therapeutic benefits.

Q & A

Basic: What synthetic methodologies are recommended for preparing 4-(1-((4-methoxyphenyl)sulfonyl)pyrrolidine-2-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis typically involves multi-step reactions, including:

- Pyrrolidine sulfonylation : React 4-methoxyphenylsulfonyl chloride with pyrrolidine derivatives under basic conditions (e.g., pyridine or triethylamine) to introduce the sulfonyl group .

- Carbonyl coupling : Use coupling agents like EDCI/HOBt or DCC to conjugate the pyrrolidine-sulfonyl intermediate with 3,4-dihydroquinoxalin-2(1H)-one derivatives. Solvent choice (DMF or THF) and temperature control (0–25°C) are critical to minimize side reactions .

- Yield optimization : Monitor reaction progress via TLC or LC-MS. For example, achieved 85% yield using NaCNBH3 in methanol with acetic acid at 0°C to room temperature for reductive amination steps .

Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate the biological relevance of this compound’s sulfonyl-pyrrolidine moiety?

Methodological Answer:

- Analog synthesis : Prepare derivatives by varying the sulfonyl group (e.g., replacing 4-methoxyphenyl with halogenated or alkyl-substituted aryl groups) while keeping the quinoxalinone core intact .

- Biological assays : Test analogs in target-specific assays (e.g., enzyme inhibition or cell-based models). For instance, used phenylboronic acid in Pd-catalyzed cross-coupling to introduce substituents for SAR analysis .

- Computational modeling : Perform docking simulations (AutoDock Vina) to predict binding interactions between the sulfonyl-pyrrolidine group and target proteins, validated by mutagenesis studies .

Basic: What analytical techniques are essential for characterizing the compound’s purity and structural conformation?

Methodological Answer:

- Spectroscopy :

- Mass spectrometry : Use HRMS to verify molecular ion peaks (e.g., [M+H]+) and fragmentation patterns .

- Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>95%) .

Advanced: How can contradictory data in biological activity across assays be systematically addressed?

Methodological Answer:

- Assay standardization : Replicate experiments using consistent cell lines (e.g., HEK293 vs. HeLa) and controls. For example, validated activity using orthogonal assays (e.g., fluorescence polarization and SPR) .

- Solubility/pharmacokinetic profiling : Use DLS to assess aggregation and LC-MS/MS to measure stability in biological matrices. Adjust DMSO concentrations (<0.1%) to avoid false positives .

- Dose-response curves : Perform 8-point dilution series (1 nM–100 µM) to calculate IC50 values with Hill slope analysis, ensuring reproducibility across labs .

Basic: What safety protocols are critical when handling this compound in the lab?

Methodological Answer:

- Hazard mitigation : Classified as acute toxicity (Category 4 for oral/dermal/inhalation; GHS signal word: "Warning"). Use fume hoods, nitrile gloves, and safety goggles .

- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid contact with strong oxidizers to prevent decomposition into toxic gases (e.g., NOx) .

- Emergency response : Immediate eye rinsing (15 min with water) and medical consultation for inhalation exposure .

Advanced: What mechanistic studies can elucidate the compound’s role in modulating enzymatic pathways?

Methodological Answer:

- Kinetic assays : Use stopped-flow spectroscopy to measure enzyme inhibition rates (kcat/KM) under varying substrate concentrations .

- Isotopic labeling : Incorporate ¹³C or ¹⁵N into the pyrrolidine moiety for NMR-based tracking of binding dynamics .

- Cryo-EM/X-ray crystallography : Resolve co-crystal structures with target enzymes (e.g., kinases) to identify key hydrogen bonds with the sulfonyl group .

Basic: How can solubility and stability be improved for in vitro studies?

Methodological Answer:

- Co-solvent systems : Use DMSO:water (1:9 v/v) or cyclodextrin-based formulations to enhance aqueous solubility .

- pH adjustment : Prepare buffered solutions (pH 7.4 PBS) to stabilize the quinoxalinone core against hydrolysis .

- Lyophilization : Freeze-dry the compound with trehalose as a cryoprotectant for long-term storage at –80°C .

Advanced: What in vivo models are suitable for evaluating the compound’s pharmacokinetics and toxicity?

Methodological Answer:

- Rodent studies : Administer via IV (1–5 mg/kg) or oral gavage (10–50 mg/kg) in Sprague-Dawley rats. Collect plasma at t = 0.5, 1, 2, 4, 8, 24 h for LC-MS/MS analysis of Cmax and AUC .

- Toxicology : Conduct 14-day repeat-dose studies, monitoring liver enzymes (ALT/AST) and renal function (BUN/creatinine) .

- Tissue distribution : Use whole-body autoradiography with ¹⁴C-labeled compound to assess organ-specific accumulation .

Basic: How can the compound’s stability under varying storage conditions be validated?

Methodological Answer:

- Forced degradation : Expose to heat (40°C), light (ICH Q1B), and humidity (75% RH) for 4 weeks. Monitor degradation via HPLC for new peaks .

- Long-term stability : Store aliquots at –20°C, 4°C, and 25°C. Assess monthly for 12 months using NMR and mass spectrometry .

Advanced: What strategies can resolve synthetic challenges in scaling up the compound for preclinical studies?

Methodological Answer:

- Flow chemistry : Optimize continuous-flow synthesis for sulfonylation steps to improve heat dissipation and reduce reaction time .

- Crystallization engineering : Use anti-solvent (e.g., heptane) addition in DMF to enhance crystal purity and yield .

- Green chemistry : Replace DMF with Cyrene (dihydrolevoglucosenone) as a safer solvent for large-scale coupling reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.